![molecular formula C13H19N3OS B15113951 N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15113951.png)
N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated thiazole compound.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The piperidine ring can be reduced using hydrogenation techniques, typically involving catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated thiazole derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted thiazole or piperidine derivatives.
Scientific Research Applications
N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the biological activity of the thiazole ring.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that contain binding sites compatible with the compound’s structure.
Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-5-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H19N3OS/c17-13(10-3-4-10)15-11-2-1-5-16(7-11)8-12-6-14-9-18-12/h6,9-11H,1-5,7-8H2,(H,15,17) |
InChI Key |
FZTSTYGTUGMVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CS2)NC(=O)C3CC3 |
Origin of Product |
United States |
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